molecular formula C17H17ClN6O3 B121070 Zopiclone CAS No. 43200-80-2

Zopiclone

Cat. No.: B121070
CAS No.: 43200-80-2
M. Wt: 388.8 g/mol
InChI Key: GBBSUAFBMRNDJC-UHFFFAOYSA-N

Description

Zopiclone is a non-benzodiazepine hypnotic agent classified as a cyclopyrrolone derivative, first introduced in the 1980s for the short-term treatment of insomnia . It acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAₐ) receptors, enhancing inhibitory neurotransmission. Despite its distinct chemical structure, this compound shares pharmacological properties with benzodiazepines, including sedative, anxiolytic, and muscle-relaxant effects . The standard adult dose is 7.5 mg, administered orally, and it is metabolized primarily by cytochrome P450 (CYP) 3A4 and 2C8 into active metabolites, N-oxide this compound and N-desmethyl this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zopiclone involves the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chloroformyl-4-methylpiperazine hydrochloride in an anhydrous organic solvent under alkaline conditions. A specific catalyst, such as 4-substituent pyridine, is used to facilitate the reaction, resulting in high purity and yield .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving it in an acidic solution containing an acidulant to obtain a medicament-containing acid solution. This solution is then mixed with a basifier and excipients, followed by wet granulation. This method ensures excellent dissolution characteristics, stability, and content uniformity .

Chemical Reactions Analysis

Types of Reactions: Zopiclone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Demethylation: This reaction typically requires acidic or basic conditions.

    Decarboxylation: This reaction occurs under physiological conditions in the liver.

Major Products:

Scientific Research Applications

Zopiclone has a wide range of scientific research applications, including:

Mechanism of Action

Zopiclone exerts its effects by binding to the benzodiazepine receptor complex and modulating the GABA A receptor chloride channel macromolecular complex. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects. The modulation of the GABA A receptor is responsible for the pharmacological properties of this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in Insomnia Treatment

Benzodiazepines

Zopiclone demonstrates comparable efficacy to benzodiazepines in improving sleep parameters (e.g., sleep onset latency, total sleep duration) but with nuanced differences:

  • Flurazepam (15–30 mg) : In a double-blind trial, this compound 7.5 mg showed similar sleep improvement but caused fewer residual daytime effects (e.g., drowsiness) and less disruption to sleep architecture .
  • Nitrazepam (5–10 mg) : Patients reported a preference for this compound due to reduced "hangover" effects, though both drugs showed equivalent efficacy in reducing nighttime awakenings .
  • Flunitrazepam (2 mg): Paradoxically, patients preferred flunitrazepam over this compound despite comparable hypnotic effects, possibly due to faster perceived symptom relief .

Non-Benzodiazepine Z-Drugs

  • Zolpidem: Limited direct comparisons exist, but this compound exhibits a broader receptor subtype interaction (α₁, α₂, α₃, α₅ GABAₐ subunits) compared to zolpidem’s α₁ selectivity. This may explain this compound’s longer half-life (5–6 hours vs. zolpidem’s 2–3 hours) and residual anxiolytic effects .

Trazodone

In nursing home populations, this compound and trazodone showed similar rates of injurious falls (hazard ratio [HR] 1.15, 95% CI 0.90–1.48) and all-cause mortality (HR 0.96, 95% CI 0.79–1.16), suggesting neither drug is safer for elderly patients .

Pharmacokinetic and Metabolic Profiles

Parameter This compound Flurazepam Zolpidem
Bioavailability ~75% ~85% ~70%
Half-Life (hours) 5–6 40–250 (active metabolites) 2–3
Metabolic Pathways CYP3A4, CYP2C8 CYP3A4, CYP2C19 CYP3A4, CYP2C9
Active Metabolites N-oxide, N-desmethyl Hydroxyethyl flurazepam None

Its metabolites contribute to prolonged effects in patients with hepatic impairment .

Receptor Interactions and Mechanism

This compound binds to a novel allosteric site on GABAₐ receptors distinct from benzodiazepines. Key findings:

  • Benzodiazepine Antagonism : Unlike diazepam, this compound’s binding is unaffected by GABA or chloride ions. However, mutations at α₁-subunit histidine 101 reduce affinity for both this compound and benzodiazepines, suggesting overlapping interactions .
  • Subunit Selectivity : this compound shows higher efficacy at γ₂-containing receptors compared to γ₃, unlike flunitrazepam, which exhibits marked γ₂ preference .

Biological Activity

Zopiclone is a non-benzodiazepine hypnotic agent commonly prescribed for the treatment of insomnia. Its pharmacological profile, biological activity, and clinical implications have been the subject of extensive research. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, effects on sleep architecture, and potential side effects.

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. It binds selectively to the GABA_A receptor complex, enhancing the inhibitory effects of GABA, which is the primary neurotransmitter responsible for inducing sleep and reducing neuronal excitability.

  • GABA_A Receptor Modulation : this compound binds to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening when GABA binds to its site. This results in hyperpolarization of neurons, leading to sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

ParameterValue
AbsorptionRapid absorption (Tmax: 1-2 hours)
BioavailabilityApproximately 80%
Volume of distribution0.4 L/kg
Protein binding45-80%
MetabolismHepatic (CYP3A4 and CYP2E1)
Half-life5-7 hours
ExcretionRenal (primarily as metabolites)

This compound's rapid absorption and relatively short half-life make it effective for inducing sleep without prolonged sedation.

Effects on Sleep Architecture

Research has shown that this compound affects various stages of sleep:

  • Sleep Latency : Zopiclone significantly reduces sleep latency, allowing patients to fall asleep faster.
  • Total Sleep Time : In clinical studies, this compound has been associated with an increase in total sleep time compared to placebo.
  • Sleep Stages : While zopiclone can enhance non-REM sleep, it may also suppress REM sleep during the initial cycles. However, this effect tends to normalize with continued use.

Case Study: Efficacy in Insomnia Treatment

A randomized controlled trial involving 120 participants with chronic insomnia demonstrated that this compound significantly improved sleep quality compared to placebo. The study reported:

Q & A

Basic Research Questions

Q. How should researchers design controlled pharmacokinetic studies to evaluate zopiclone's detection windows in biological matrices like oral fluid (OF) and blood?

  • Methodological Answer : Use a crossover design with standardized dosing (e.g., 7.5 mg) and frequent sampling intervals (e.g., 0–24 hours post-administration). Simultaneously collect OF and plasma samples to compare concentration ratios and detection limits. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification, ensuring calibration curves cover expected ranges (e.g., 0.01–1.0 µg/g) . Include performance metrics like limit of quantification (LOQ) and validate assays per FDA/EMA guidelines.

Q. What statistical approaches are recommended for analyzing trends in this compound misuse using addictovigilance data?

  • Methodological Answer : Combine longitudinal prescription databases (e.g., Medic'AM) with case reports from national surveillance networks (e.g., French Addictovigilance Network). Apply chi-squared tests to assess changes in misuse prevalence and Student’s t-tests for mean comparisons between periods. Use R or Python for time-series analysis to correlate prescription volumes with misuse rates. Adjust for confounders like polypharmacy using multivariate regression .

Q. How can researchers reconcile contradictions between early clinical trials (showing low morbidity) and recent data on this compound's dependence potential?

  • Methodological Answer : Conduct systematic reviews with meta-analyses, stratifying studies by era (pre-2000 vs. post-2010). Use GRADE criteria to evaluate evidence quality. Investigate confounding factors in older trials, such as shorter observation periods or exclusion of high-risk populations. Validate findings with longitudinal cohort studies tracking withdrawal symptoms (e.g., anxiety, tremors) and prescription patterns .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound's impact on psychomotor performance in driving simulations?

  • Methodological Answer : Implement double-blind, placebo-controlled trials with standardized driving tasks (e.g., highway driving tests). Measure outcomes like lane deviation and reaction time. Correlate performance scores with this compound concentrations in OF or blood using linear mixed-effects models. Include covariates such as age, prior substance use, and CYP3A4 metabolic activity .

Q. How can the Fatal Toxicity Index (FTI) be applied to compare this compound's lethality with other sedatives?

  • Methodological Answer : Calculate FTI as: FTI=Number of this compound-related fatalitiesDefined Daily Doses (DDD) dispensed\text{FTI} = \frac{\text{Number of this compound-related fatalities}}{\text{Defined Daily Doses (DDD) dispensed}}

    Use autopsy data (e.g., this compound concentrations ≥0.80 µg/g) and national prescription registries. Compare FTIs with benzodiazepines or Z-drugs using ANOVA. Address limitations, such as postmortem redistribution, by validating blood concentrations with antemortem pharmacokinetic models .

Q. What advanced analytical techniques are suitable for enantioselective quantification of this compound in forensic samples?

  • Methodological Answer : Employ chiral chromatography (e.g., CHIRALPAK AD column) with LC-MS/MS to resolve this compound enantiomers. Validate methods using rat brain or human plasma matrices. Report enantiomeric ratios and assess pharmacokinetic differences (e.g., brain penetration). Cross-validate with GC-MS for forensic reliability .

Q. How should researchers design case-crossover studies to evaluate this compound's association with injurious road traffic collisions (RTCs)?

  • Methodological Answer : Link national health registries (e.g., Swedish driver databases) with RTC reports. Define hazard periods (e.g., 0–6 hours post-dose) and control periods (e.g., same time on prior days). Use conditional logistic regression to estimate odds ratios, adjusting for confounders like alcohol co-ingestion. Stratify by dosing frequency (new vs. frequent users) .

Q. Data Contradiction Analysis

Q. How to address discrepancies between this compound's purported safety in monointoxications vs. polypharmacy fatalities?

  • Methodological Answer : Perform toxicological reanalysis of autopsy cases to distinguish this compound’s sole contribution from synergistic effects (e.g., with opioids). Use mechanistic toxicokinetic models to estimate this compound’s fractional toxicity in mixed overdoses. Compare median lethal doses (LD50) in animal studies with human postmortem data .

Q. Tables for Methodological Reference

Table 1: Key Parameters for FTI Calculation

ParameterDefinitionExample ValueSource
DDD for this compoundAssumed daily maintenance dose7.5 mg
Fatal intoxication thresholdMedian blood concentration0.80 µg/g

Table 2: Analytical Techniques for this compound Quantification

TechniqueMatrixLOQApplication
LC-MS/MSPlasma, OF0.01 µg/gPharmacokinetic studies
Chiral LC-MS/MSBrain tissue0.05 µg/gEnantioselective analysis

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate
Source PubChem
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InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSUAFBMRNDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Source PubChem
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Molecular Formula

C17H17ClN6O3
Source PubChem
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DSSTOX Substance ID

DTXSID4041155
Record name Zopiclone
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Molecular Weight

388.8 g/mol
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Physical Description

Solid
Record name Zopiclone
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Solubility

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L
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Mechanism of Action

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone.
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CAS No.

43200-80-2
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Melting Point

178 °C
Record name Zopiclone
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Synthesis routes and methods I

Procedure details

Accordingly, racemic zopiclone is preferably reacted with a resolving agent (+)-O,O′-dibenzoyl tartaric acid in methylene dichloride at room temperature to obtain the diastereomeric salt (Scheme IV) which is crystallized from acetonitrile followed by conversion into eszopiclone by treating with an inorganic base, such as NaOH. Eszopiclone thus obtained has a purity above 99%. Eszopiclone is recrystallized from ethyl acetate to obtain the product with purity of 99.9%
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Synthesis routes and methods II

Procedure details

reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in an organic solvent in presence of triethyl amine along with a catalytic amount of an acylation catalyst to obtain racemic zopiclone;
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Synthesis routes and methods III

Procedure details

In another embodiment, the invention provides a process to recycle the (R)-zopiclone, which remains in solution as waste product. (R)-zopiclone is recovered from the solution by any known conventional methods, for example, by solvent distillation, evaporation, or precipitation by adding a non-polar solvent, etc. This is followed by neutralization with base, extraction using methylene chloride followed by removal of the solvent. The (R)-isomer isolated is subjected to acid hydrolysis using aqueous HCl, obtaining 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine. The compound, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo-[3,4-b]pyrazine, is reacted with 1-chlorocarbonyl-4-methylpiperazine hydrochloride in a suitable organic solvent in the presence of triethyl amine and N,N-dimethylamino pyridine to obtain zopiclone in high yields. The racemate thus obtained is further resolved to obtain eszopiclone by the above stated method.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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